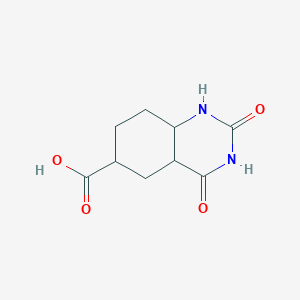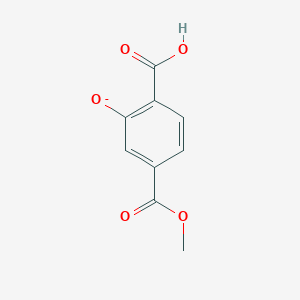
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one is a heterocyclic compound with a molecular formula of C6H6N4OS. It is known for its unique structure, which includes a purine ring system with a sulfur atom and a methyl group attached. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylxanthine with sulfur-containing reagents under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The methyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one involves its interaction with specific molecular targets and pathways. The sulfur atom and purine ring system play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one is unique due to its specific structure, which includes a sulfur atom and a methyl group attached to the purine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C6H10N4OS |
|---|---|
分子量 |
186.24 g/mol |
IUPAC 名称 |
3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one |
InChI |
InChI=1S/C6H10N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h3-4,7-8H,2H2,1H3,(H,9,11,12) |
InChI 键 |
VECYHOUUGUYZAD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(C(=O)NC1=S)NCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)

![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)


![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)

![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)

